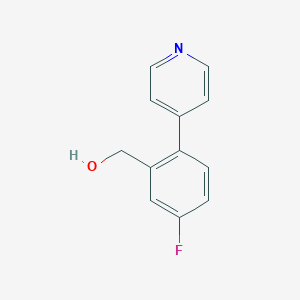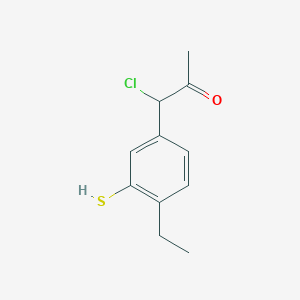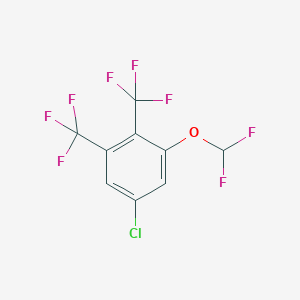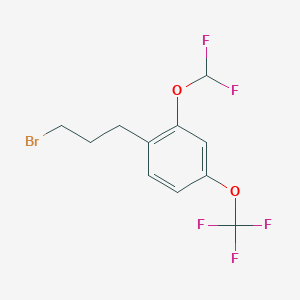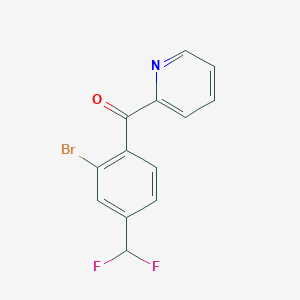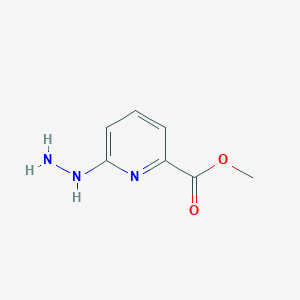
Methyl 6-hydrazineylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-hydrazinylpicolinate is an organic compound that belongs to the class of picolinic acid derivatives It is characterized by the presence of a hydrazine group attached to the 6th position of the picolinic acid ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydrazinylpicolinate typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid.
Esterification: Picolinic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl picolinate.
Hydrazination: The methyl picolinate is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group at the 6th position.
Industrial Production Methods: Industrial production of methyl 6-hydrazinylpicolinate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of picolinic acid with methanol.
Continuous Hydrazination: Continuous flow reactors are used for the hydrazination step to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-hydrazinylpicolinate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Hydrazones.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-hydrazinylpicolinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Agrochemicals: The compound is explored for its herbicidal and pesticidal properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 6-hydrazinylpicolinate involves its interaction with specific molecular targets:
Enzyme Inhibition: The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: It can induce the production of reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Methyl 6-hydrazinylpicolinate can be compared with other similar compounds such as:
Methyl 6-aminopicolinate: Similar structure but with an amino group instead of a hydrazine group.
Methyl 6-hydroxy-picolinate: Contains a hydroxyl group at the 6th position.
Methyl 6-chloropicolinate: Features a chlorine atom at the 6th position.
Uniqueness:
Hydrazine Group: The presence of the hydrazine group at the 6th position imparts unique reactivity and biological activity compared to other derivatives.
Versatility: It serves as a versatile intermediate in the synthesis of various bioactive compounds.
By understanding the synthesis, reactions, applications, and mechanisms of methyl 6-hydrazinylpicolinate, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 6-hydrazinylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)5-3-2-4-6(9-5)10-8/h2-4H,8H2,1H3,(H,9,10) |
InChI Key |
GPLCHTURHZAAFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


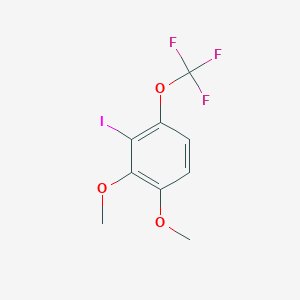
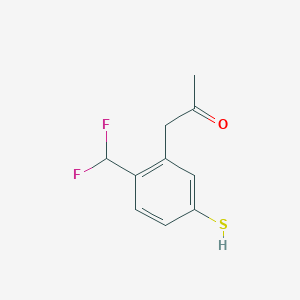
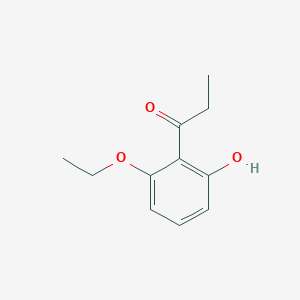


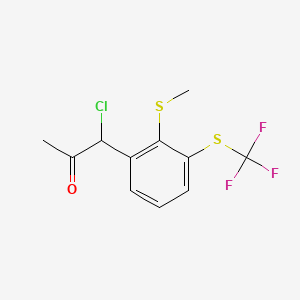
![4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14059741.png)

